molecular formula C6H11NaO2S B7985741 sodium;cyclohexanesulfinate

sodium;cyclohexanesulfinate

Cat. No.: B7985741
M. Wt: 170.21 g/mol
InChI Key: VKOSCBDFLPBMCB-UHFFFAOYSA-M
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Description

Sodium cyclohexanesulfinate is an organosulfur compound with the molecular formula C6H11NaO2S. It is a white, crystalline powder that is soluble in water. This compound is part of the sulfinate family and is used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium cyclohexanesulfinate can be synthesized through several methods. One common method involves the reaction of cyclohexylmagnesium bromide with sulfur dioxide, followed by neutralization with sodium hydroxide. The reaction conditions typically include:

    Temperature: Room temperature

    Solvent: Anhydrous ether

    Reagents: Cyclohexylmagnesium bromide, sulfur dioxide, sodium hydroxide

Another method involves the oxidation of cyclohexylthiol with hydrogen peroxide in the presence of sodium hydroxide. The reaction conditions include:

    Temperature: 0-5°C

    Solvent: Water

    Reagents: Cyclohexylthiol, hydrogen peroxide, sodium hydroxide

Industrial Production Methods

In industrial settings, sodium cyclohexanesulfinate is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Sodium cyclohexanesulfinate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form cyclohexanesulfonic acid.

    Reduction: It can be reduced to cyclohexylthiol.

    Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Cyclohexanesulfonic acid

    Reduction: Cyclohexylthiol

    Substitution: Cyclohexyl derivatives

Scientific Research Applications

Sodium cyclohexanesulfinate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-sulfur bonds.

    Biology: It is used in the study of enzyme mechanisms and as a probe for sulfinate-binding proteins.

    Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium cyclohexanesulfinate involves its ability to act as a nucleophile in various chemical reactions. It can donate a pair of electrons to electrophilic centers, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Sodium cyclohexanesulfinate can be compared with other similar compounds such as:

  • Sodium phenylmethanesulfinate
  • Sodium 2-(4-bromophenyl)-1,1-difluoroethanesulfinate
  • Sodium (4-methoxyphenyl)methanesulfinate

Uniqueness

Sodium cyclohexanesulfinate is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties compared to other sulfinates. This makes it particularly useful in specific synthetic applications where these properties are advantageous.

Properties

IUPAC Name

sodium;cyclohexanesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S.Na/c7-9(8)6-4-2-1-3-5-6;/h6H,1-5H2,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOSCBDFLPBMCB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)S(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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